molecular formula C10H9N2NaO3 B13550352 sodium5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate

sodium5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate

Cat. No.: B13550352
M. Wt: 228.18 g/mol
InChI Key: KOZXBZZQOVISRW-UHFFFAOYSA-M
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Description

Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate is a chemical compound with the molecular formula C10H10N2O3Na It is a derivative of benzodiazole, a heterocyclic compound containing a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate typically involves the reaction of 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The reaction can be represented as follows:

5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid+NaOHsodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate+H2O\text{5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid} + \text{NaOH} \rightarrow \text{sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate} + \text{H}_2\text{O} 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid+NaOH→sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate+H2​O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodiazole derivatives.

Scientific Research Applications

Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 5-methoxy-1H-indole-2-carboxylate
  • Sodium 5-methoxy-1H-benzimidazole-2-carboxylate
  • Sodium 5-methoxy-1-methyl-1H-indazole-2-carboxylate

Uniqueness

Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C10H9N2NaO3

Molecular Weight

228.18 g/mol

IUPAC Name

sodium;5-methoxy-1-methylbenzimidazole-2-carboxylate

InChI

InChI=1S/C10H10N2O3.Na/c1-12-8-4-3-6(15-2)5-7(8)11-9(12)10(13)14;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1

InChI Key

KOZXBZZQOVISRW-UHFFFAOYSA-M

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1C(=O)[O-].[Na+]

Origin of Product

United States

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